molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment : A derivative, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was studied for its pharmacokinetics and metabolism. It was found to be a dipeptidyl peptidase IV inhibitor, potentially beneficial for treating type 2 diabetes. The compound showed rapid absorption and was primarily excreted in urine and feces. Its metabolism involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation involving pyrimidine ring scission. Phase II metabolic pathways included carbamoyl glucuronidation, glucosidation, and conjugation with creatinine (Sharma et al., 2012).

  • Oral Bioavailability for Diabetes Treatment : Another study on the same derivative found it to be a potent and selective compound with high oral bioavailability, making it a promising candidate for diabetes treatment (Ammirati et al., 2009).

  • Synthesis of Related Compounds : There's research on the synthesis of various related compounds, such as (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride and other derivatives. These studies focus on the chemical processes and yields of these compounds, indicating their potential applications in organic chemistry and pharmaceuticals (Zheng, 2010).

  • Thermal and Optical Studies : A compound titled [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, with studies focusing on its thermal and optical properties, structure, and theoretical calculations. This suggests its potential application in material science and molecular engineering (Karthik et al., 2021).

  • Antimicrobial Activity : Derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Anticancer Activity : Derivatives with the piperidine framework were synthesized and exhibited antiproliferative activity against human leukemia cells. This highlights the potential use of these compounds in cancer research and treatment (Vinaya et al., 2011).

  • TRPV4 Antagonists for Pain Treatment : A series of derivatives were identified as selective TRPV4 channel antagonists and showed analgesic effects in animal models, indicating their potential application in pain management (Tsuno et al., 2017).

Future Directions

The future directions for research on Piperidin-1-yl(pyrrolidin-2-yl)methanone could involve further exploration of its synthesis methods, investigation of its chemical reactions, and detailed study of its physical and chemical properties. Additionally, its potential biological activities and applications could be explored .

Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with piperidine to give (2S)-1-tert-butoxycarbonyl)-2-piperidinocarbonylpyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.5–1.9 (m, 10H), 1.9–2.0 (m, 1H), 2.1–2.2 (m, 1H), 2.4–2.5 (m, 1H), 2.55–2.65 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 6H), 4.3 (br s, 1H); Mass Spectrum: M+H+ 227.
[Compound]
Name
[ 33 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 2
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
Piperidin-1-yl(pyrrolidin-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
Piperidin-1-yl(pyrrolidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.